Thp-peg12

Overview

Description

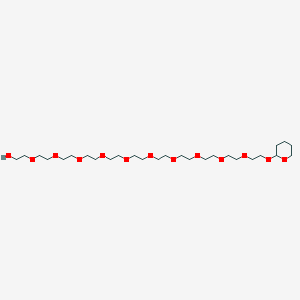

THP-PEG12 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . It is also a THP PEG linker that may be used in the development of antibody-drug conjugates (ADCs) .

Synthesis Analysis

THP-PEG12-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis of THP-PEG12 involves the use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries .

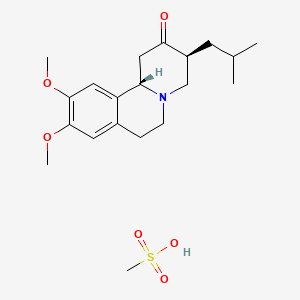

Molecular Structure Analysis

The molecular weight of THP-PEG12 is 586.7 g/mol . Its molecular formula is C27H54O13 . The SMILES representation of THP-PEG12 is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1OCCCC1 .

Chemical Reactions Analysis

THP-PEG12 is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Scientific Research Applications

Dendritic Cell Culture

Thp-peg12 has been used in the culture of dendritic cells (DCs), which are responsible for immune responses . The conventional DC culture often fails to recapitulate the physiological behavior of DC in real tissue . However, Thp-peg12 has been shown to promote DC differentiation and maturation . The stiffness of the matrix was found to be an important factor in DC function .

Immunotherapies

The use of Thp-peg12 in DC culture might be a useful tool for potential DC-based immunotherapies . The proteolytically degradable PEG hydrogel matrix promoted DC differentiation and maturation . The mature DC was successfully collected from the hydrogel matrix .

Neurobiological Research

Thp-peg12 has been used in neurobiological research, particularly in studies involving PC12 and THP-1 cell lines . These cell lines offer a cheap and flexible solution for neurobiological studies but require prior differentiation to serve as a neuronal or microglia model .

Drug Delivery

Thp-peg12 has been used in drug delivery systems. Covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities .

DNA Binding

Thp-peg12 has demonstrated its ability to bind DNA, which can be useful in various biological and biotechnological applications .

Protein Binding

Thp-peg12 can bind proteins, which can be beneficial in the development of various therapeutic approaches .

Mechanism of Action

Target of Action

Thp-peg12, also known as Tetrahydropyran Polyethylene Glycol 12, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Thp-peg12 interacts with its targets through the process of ubiquitination. In the context of PROTACs, Thp-peg12 serves as a bridge, connecting the E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of Thp-peg12 is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. When Thp-peg12 is used in the synthesis of PROTACs, it enables the selective degradation of specific target proteins .

Pharmacokinetics

The pharmacokinetic properties of Thp-peg12 are largely determined by its role as a linker in PROTACs. The absorption, distribution, metabolism, and excretion (ADME) properties of Thp-peg12 would be influenced by the specific PROTAC in which it is incorporated. As a polyethylene glycol derivative, thp-peg12 is likely to enhance the water solubility of the compound, which could potentially improve its bioavailability .

Result of Action

The primary result of Thp-peg12’s action is the degradation of the target protein. This can lead to a variety of molecular and cellular effects, depending on the specific function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of Thp-peg12 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Thp-peg12 and its ability to form linkages in the synthesis of PROTACs . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with Thp-peg12 and affect its function .

Safety and Hazards

The safety data sheet for THP-PEG12 indicates that it is not classified as a hazard .

Relevant Papers

The relevant papers retrieved discuss the use of THP-PEG12 in the synthesis of PROTACs and in the development of antibody-drug conjugates (ADCs) . They also discuss the use of PEG linkers in drug delivery and the study of reaction mechanisms . Another paper discusses the differences between primary cells and THP-1 cells at all levels of chromatin structure . These papers provide valuable insights into the applications and potential future directions of THP-PEG12.

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

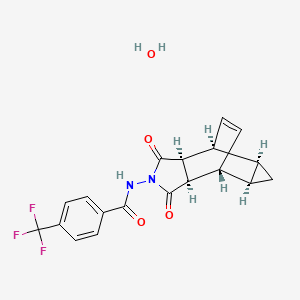

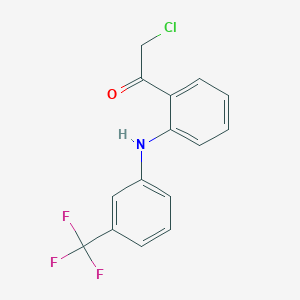

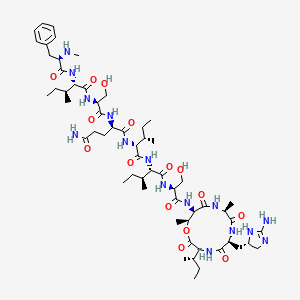

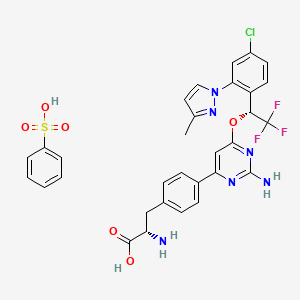

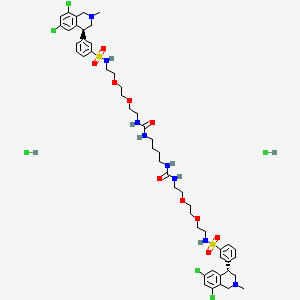

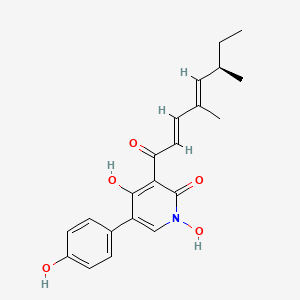

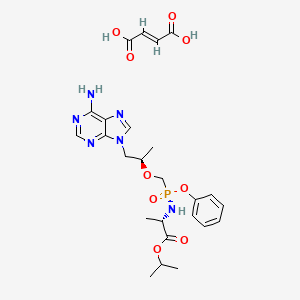

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.